molecular formula C20H15N5O5S B11644747 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

Cat. No.: B11644747
M. Wt: 437.4 g/mol
InChI Key: ASNFDWGSRPPKCG-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes both isoindoline and pyrimidine moieties, making it a subject of interest in various fields such as medicinal chemistry, biochemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide typically involves multiple steps:

    Formation of Isoindoline Moiety: The initial step involves the formation of the isoindoline ring through a cyclization reaction. This can be achieved by reacting phthalic anhydride with an amine under acidic conditions.

    Introduction of Pyrimidine Group: The pyrimidine group is introduced through a nucleophilic substitution reaction. This involves reacting the isoindoline derivative with a pyrimidine sulfonamide under basic conditions.

    Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound. This can be achieved using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Pyridine as a base in nucleophilic substitution reactions.

Major Products

Scientific Research Applications

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biochemistry: The compound is used in enzyme inhibition studies and protein interaction assays.

    Materials Science: It is explored for its potential use in the development of novel materials with unique properties.

    Industrial Applications: The compound is used in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity, alteration of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid
  • 1-{2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethyl}-3-(ethoxycarbonyl)pyridinium bromide
  • Ethyl 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-2-methylpropionate

Uniqueness

The uniqueness of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide lies in its dual functional groups, which allow it to interact with a wide range of biological targets

Properties

Molecular Formula

C20H15N5O5S

Molecular Weight

437.4 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C20H15N5O5S/c26-17(12-25-18(27)15-4-1-2-5-16(15)19(25)28)23-13-6-8-14(9-7-13)31(29,30)24-20-21-10-3-11-22-20/h1-11H,12H2,(H,23,26)(H,21,22,24)

InChI Key

ASNFDWGSRPPKCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4

Origin of Product

United States

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